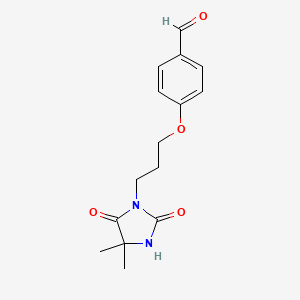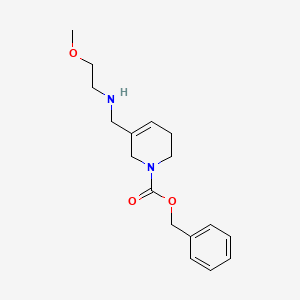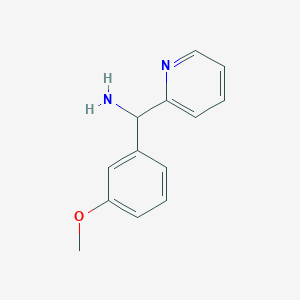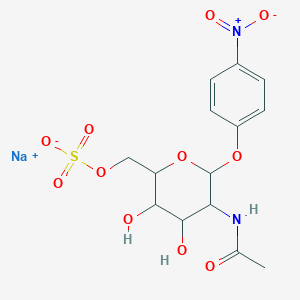
b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
b-D-Glucopiranósido, 4-nitrofenil 2-(acetilamino)-2-desoxi-,6-(hidrogenosulfato), sal monosódica: es un compuesto orgánico complejo que se utiliza a menudo en la investigación bioquímica. Es conocido por su función como sustrato cromogénico para la beta-D-glucosidasa, una enzima que cataliza la hidrólisis de los beta-D-glucósidos en glucosa y el aglicón correspondiente .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de b-D-Glucopiranósido, 4-nitrofenil 2-(acetilamino)-2-desoxi-,6-(hidrogenosulfato), sal monosódica suele implicar varios pasos. El proceso comienza con la preparación de 4-nitrofenil beta-D-glucopiranósido, que luego se modifica para introducir los grupos acetilamino e hidrogenosulfato. El paso final implica la adición de un ion sodio para formar la sal monosódica .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, y a menudo implica sistemas automatizados y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones:
Hidrólisis: El compuesto se somete a hidrólisis en presencia de beta-D-glucosidasa, lo que da lugar a la liberación de 4-nitrofenol y glucosa
Sustitución: El grupo acetilamino puede participar en reacciones de sustitución bajo condiciones específicas
Reactivos y condiciones comunes:
Hidrólisis: Normalmente se lleva a cabo en soluciones acuosas a un pH neutro o ligeramente ácido
Sustitución: Requiere catalizadores específicos y temperaturas controladas
Productos principales:
Hidrólisis: Produce 4-nitrofenol y glucosa
Sustitución: Varía dependiendo del sustituyente introducido
Aplicaciones Científicas De Investigación
Química:
Biología:
Medicina:
Industria:
Mecanismo De Acción
El compuesto actúa como sustrato para la beta-D-glucosidasa. La enzima cataliza la hidrólisis del enlace beta-D-glucosídico, lo que da lugar a la liberación de 4-nitrofenol y glucosa. Esta reacción se utiliza a menudo para medir la actividad de la beta-D-glucosidasa en diversas muestras biológicas .
Comparación Con Compuestos Similares
Compuestos similares:
- 4-Nitrofenil beta-D-glucopiranósido
- 4-Nitrofenil alfa-D-glucopiranósido
- 4-Nitrofenil N-acetil-beta-D-glucosaminida
- 4-Nitrofenil fosfato sal disódica hexahidratada .
Singularidad: La presencia de los grupos acetilamino e hidrogenosulfato en el b-D-Glucopiranósido, 4-nitrofenil 2-(acetilamino)-2-desoxi-,6-(hidrogenosulfato), sal monosódica lo hace único. Estos grupos pueden participar en reacciones químicas adicionales, lo que proporciona una mayor versatilidad en las aplicaciones de investigación .
Propiedades
Fórmula molecular |
C14H17N2NaO11S |
|---|---|
Peso molecular |
444.35 g/mol |
Nombre IUPAC |
sodium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.Na/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1 |
Clave InChI |
FVGZOSAHRAJWFT-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)

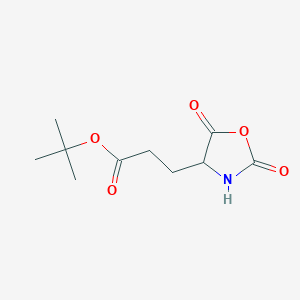
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
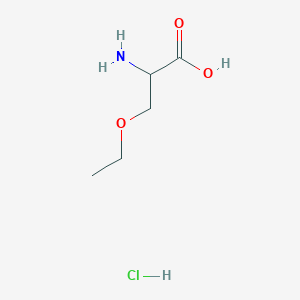
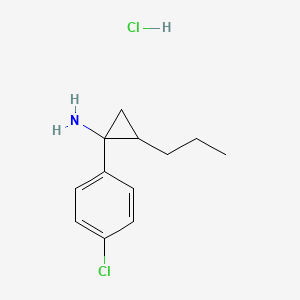

![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
